(Rac)-Efavirenz-d5

Description

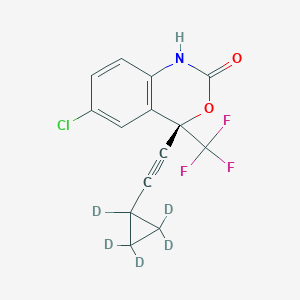

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-XWJABCKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649378 | |

| Record name | (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132642-95-5 | |

| Record name | (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (Rac)-Efavirenz-d5 - Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of (Rac)-Efavirenz-d5. The information is intended to support research and development activities involving this isotopically labeled compound.

Core Chemical Properties

This compound, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, is primarily utilized as an internal standard in analytical methodologies, particularly for the quantification of Efavirenz in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C14H4D5ClF3NO2 | [3][4][5] |

| Molecular Weight | 320.71 g/mol | [3][4][5] |

| CAS Number | 2749807-27-8, 1132642-95-5, 154598-52-4 | [3][4] |

| Synonyms | (±)-Efavirenz-d5, 6-Chloro-4-(2-cyclopropyl-d5-ethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one | [3][4] |

| Physical State | Solid | |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. | [1] |

| Storage Temperature | -20°C | [4] |

Chemical Structure

The chemical structure of this compound is characterized by a benzoxazinone core with a trifluoromethyl group and a deuterated cyclopropyl-ethynyl side chain at the C4 position. The five deuterium atoms are located on the cyclopropyl ring.

Structural Identifiers:

| Identifier | Value |

| SMILES | O=C1OC(C2=CC(Cl)=C(N1)C=C2)(C(F)(F)F)C#CC3C3([2H])[2H] |

| InChI | InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2,8D |

Experimental Protocols

Hypothetical Synthesis of this compound

Stage 1: Synthesis of (Cyclopropyl-d5)acetylene

A potential route to (cyclopropyl-d5)acetylene could involve the deuteration of a suitable cyclopropane precursor. For instance, a cyclopropanecarboxylic acid derivative could be subjected to a deuteration process using a deuterium source like D2O under appropriate catalytic conditions, followed by conversion to the corresponding aldehyde and then to the terminal alkyne via the Corey-Fuchs reaction.

Stage 2: Synthesis of (Rac)-2-(2-Amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-butyn-2-ol

-

Dissolve (cyclopropyl-d5)acetylene (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise while maintaining the temperature at -78 °C.

-

Stir the resulting lithium acetylide solution for 30 minutes.

-

In a separate flask, dissolve 2-amino-5-chlorobenzotrifluoride (1.0 eq) in anhydrous THF.

-

Add the ketone solution dropwise to the lithium acetylide solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Stage 3: Cyclization to this compound

-

Dissolve the racemic amino alcohol from Stage 2 (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the disappearance of the starting material by TLC or HPLC.

-

Upon completion, remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Analytical Method: Quantification of Efavirenz in Hair using LC-MS/MS with this compound as Internal Standard

This protocol is adapted from a validated method for the analysis of Efavirenz in hair samples.

Sample Preparation:

-

Weigh approximately 0.2 mg of hair into a 2 mL tube containing ceramic beads.

-

Add 1 mL of methanol and a known concentration of this compound as the internal standard.

-

Homogenize the sample using a tissue homogenizer until the hair is pulverized.

-

Centrifuge the sample and transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

LC Column: Agilent Poroshell C18 column

-

Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., formic acid in water).

-

Flow Rate: As optimized for the column.

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Efavirenz transition: 316 → 244 (quantifier), 316 → 232 (qualifier)

-

This compound transition: 321 → 246

-

Data Analysis:

Quantify the concentration of Efavirenz in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Efavirenz and a constant concentration of the internal standard.

Mechanism of Action of Efavirenz

This compound serves as an analytical tool, and its biological activity is not its primary application. However, understanding the mechanism of its non-deuterated counterpart, Efavirenz, is crucial for researchers in the field of antiretroviral drug development. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1).[6]

Efavirenz works by directly binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme essential for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, which allosterically inhibits its catalytic activity. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Efavirenz does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates. By inhibiting reverse transcriptase, Efavirenz effectively halts the replication of the virus.

Caption: Mechanism of Efavirenz as an HIV-1 Reverse Transcriptase Inhibitor.

Logical Workflow for Analytical Use

This compound is a critical component in the workflow for the quantitative analysis of Efavirenz in biological samples. The following diagram illustrates the logical steps involved in such an analysis.

References

- 1. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108947855B - Synthesis method of efavirenz key intermediate - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. firescholars.seu.edu [firescholars.seu.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. rac Efavirenz-d5 (major) | LGC Standards [lgcstandards.com]

The Role of (Rac)-Efavirenz-d5 in Modern Drug Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Efavirenz-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, serves a critical function in contemporary research, primarily as a high-fidelity internal standard for quantitative bioanalysis. Its structural similarity and mass difference make it an indispensable tool for accurately measuring Efavirenz concentrations in complex biological matrices. This guide provides a comprehensive overview of its application, supported by detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its effective use in a research setting.

Core Application: An Internal Standard in Quantitative Analysis

The principal application of this compound is as an internal standard (IS) in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, but is distinguishable by its mass.[2][3] By adding a known quantity of this compound to a biological sample, researchers can correct for variations that may occur during sample preparation, injection, and ionization, thereby ensuring the accuracy and precision of the Efavirenz measurement.[3]

This is crucial in pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence studies where precise quantification of drug levels is paramount.[4][5][6][7] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.[3]

Experimental Protocols: Quantification of Efavirenz in Human Plasma using LC-MS/MS

The following sections detail a typical experimental protocol for the quantification of Efavirenz in human plasma using this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.[4][5][8]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Efavirenz from plasma samples.[4][5][8]

-

Step 1: Aliquot 50 µL of human plasma sample into a microcentrifuge tube.

-

Step 2: Add a specific volume of a working solution of this compound (e.g., 10 µL of a 1 µg/mL solution in methanol).

-

Step 3: Add a protein precipitating agent, such as acetonitrile or methanol (e.g., 150 µL), to the plasma sample.

-

Step 4: Vortex the mixture for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Step 5: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Step 6: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation is typically performed using a reverse-phase C18 column.

| Parameter | Typical Value |

| Column | C18 column (e.g., Agilent Poroshell, Hypersil)[1][9] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.3 - 1.5 mL/min[4][9] |

| Injection Volume | 5 - 20 µL[9] |

| Gradient | A gradient elution is often used to optimize separation. |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for detection.

| Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI), often in positive or negative mode[1][4] |

| MRM Transition (Efavirenz) | m/z 316 → 244 (quantifier), m/z 316 → 232 (qualifier)[1] |

| MRM Transition (this compound) | m/z 321 → 246[1] |

| Collision Energy | Optimized for each transition |

| Dwell Time | ~100-200 ms |

Data Presentation: Method Validation Parameters

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The following table summarizes typical validation parameters from published studies.

| Parameter | Typical Performance | Reference |

| Linearity Range | 1.0 - 2,500 ng/mL | [4][5] |

| Correlation Coefficient (r²) | > 0.99 | [4][5] |

| Intra-day Precision (%CV) | < 10% | [4][5] |

| Inter-day Precision (%CV) | < 15% | [4][5] |

| Accuracy (% Recovery) | 95 - 110% | [4][5] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [4][5] |

Visualizations

Efavirenz Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Efavirenz, which are important to consider when quantifying the parent drug.

Caption: Primary metabolic pathways of Efavirenz.

Bioanalytical Workflow Using this compound

This diagram outlines the typical workflow for quantifying Efavirenz in a biological sample using this compound as an internal standard.

References

- 1. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. benchchem.com [benchchem.com]

- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. extranet.who.int [extranet.who.int]

- 8. [PDF] A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | Semantic Scholar [semanticscholar.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis and Purification of (Rac)-Efavirenz-d5

This technical guide provides a comprehensive overview of the synthesis and purification methods for racemic Efavirenz-d5 ((Rac)-6-chloro-4-((cyclopropyl-d5)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1]oxazin-2-one). The guide is intended for researchers, scientists, and professionals in drug development. The synthesis of this deuterated analog of Efavirenz, a non-nucleoside reverse transcriptase inhibitor, is crucial for its use as an internal standard in pharmacokinetic and metabolic studies.

Synthetic Pathway

The synthesis of (Rac)-Efavirenz-d5 involves a multi-step process that begins with the preparation of a deuterated cyclopropyl precursor, followed by its coupling with the core aromatic structure and subsequent cyclization. While a specific, detailed experimental protocol for the deuterated analog is not widely published, a plausible and scientifically sound synthetic route can be constructed based on established methods for the synthesis of Efavirenz and related deuterated compounds.

The proposed synthetic pathway can be visualized as follows:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of non-deuterated Efavirenz and related compounds.

Stage 1: Synthesis of (Cyclopropyl-d5)acetylene

The key to synthesizing this compound is the preparation of the deuterated intermediate, (cyclopropyl-d5)acetylene. This can be achieved through a two-step process starting from a deuterated cyclopropyl methyl ketone.

Step 1a: Deuteration of Cyclopropyl Methyl Ketone

A potential method for the deuteration of cyclopropyl methyl ketone involves an acid or base-catalyzed exchange reaction in the presence of a deuterium source, such as D₂O.

| Parameter | Value/Condition |

| Starting Material | Cyclopropyl methyl ketone |

| Deuterium Source | Deuterium oxide (D₂O) |

| Catalyst | Acid (e.g., DCl) or Base (e.g., NaOD) |

| Solvent | D₂O or a co-solvent system |

| Temperature | Varies (may require heating) |

| Reaction Time | Monitored by NMR or MS |

| Work-up | Extraction and distillation |

Step 1b: Conversion to (Cyclopropyl-d5)acetylene

Several methods exist for the conversion of cyclopropyl methyl ketone to cyclopropyl acetylene. One common approach involves reaction with a chlorinating agent followed by dehydrochlorination.

| Parameter | Value/Condition |

| Starting Material | Cyclopropyl-d5 methyl ketone |

| Reagents | 1. Chlorinating agent (e.g., PCl₅) 2. Strong base (e.g., NaNH₂, n-BuLi) |

| Solvent | Anhydrous, non-protic solvent (e.g., THF, hexane) |

| Temperature | Cooled initially, then may require reflux |

| Reaction Time | Several hours |

| Work-up | Quenching, extraction, and distillation |

Stage 2: Synthesis of Racemic 2-(2-amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-butyn-2-ol

This step involves the addition of the lithium salt of (cyclopropyl-d5)acetylene to 2-amino-5-chlorophenyl trifluoromethyl ketone.

| Parameter | Value/Condition |

| Starting Materials | (Cyclopropyl-d5)acetylene, 2-amino-5-chlorophenyl trifluoromethyl ketone |

| Reagent | n-Butyllithium (n-BuLi) |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Quenching with saturated NH₄Cl solution, extraction with ethyl acetate |

| Purification | Column chromatography on silica gel |

Stage 3: Synthesis of this compound

The final step is the cyclization of the amino alcohol intermediate to form the benzoxazinone ring using a carbonylating agent.

| Parameter | Value/Condition |

| Starting Material | Racemic 2-(2-amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-butyn-2-ol |

| Reagent | 1,1'-Carbonyldiimidazole (CDI) or Triphosgene |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature | Room temperature to reflux |

| Reaction Time | 1-3 hours |

| Work-up | Removal of solvent, extraction with ethyl acetate |

| Purification | Column chromatography and/or recrystallization |

Purification Methods

The purification of this compound is critical to ensure its suitability as an internal standard. The primary methods employed are column chromatography and recrystallization. For chiral separation to isolate specific enantiomers, specialized chromatographic techniques are necessary.

Chromatographic Purification

Caption: General workflow for the purification of this compound.

Table of Chromatographic Conditions (Typical)

| Parameter | Condition |

| Stationary Phase | Silica gel (for achiral purification) |

| Mobile Phase | Hexane/Ethyl Acetate gradient |

| Detection | UV (e.g., 254 nm) |

| Chiral Stationary Phase | Cellulose or amylose-based (for enantiomeric separation) |

| Chiral Mobile Phase | n-Hexane/Isopropanol[2] |

Recrystallization

Recrystallization from a suitable solvent system, such as heptane/ethyl acetate, can be employed to further purify the final product and obtain a crystalline solid.

Data Presentation

Table of Expected Quantitative Data

| Parameter | Expected Value |

| Overall Yield | 15-30% (estimated based on a multi-step synthesis) |

| Purity (by HPLC) | >95%[3] |

| Deuterium Incorporation | ≥98% |

| Molecular Formula | C₁₄H₄D₅ClF₃NO₂[3] |

| Molecular Weight | 320.71 g/mol [3] |

Conclusion

The synthesis and purification of this compound require a multi-step approach that leverages established organic chemistry reactions. The key challenge lies in the efficient and selective introduction of deuterium atoms into the cyclopropyl moiety. The purification of the final product to a high degree of chemical and isotopic purity is essential for its application as an internal standard in analytical methods. The protocols and data presented in this guide provide a solid foundation for the successful preparation of this important analytical standard.

References

Physical and chemical characteristics of (Rac)-Efavirenz-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of (Rac)-Efavirenz-d5, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz. This document details its properties, experimental protocols for its analysis, and its metabolic fate, serving as a critical resource for professionals in drug development and research.

Physicochemical Characteristics

This compound is a stable isotope-labeled version of Efavirenz, where five hydrogen atoms on the cyclopropyl ring have been replaced by deuterium. This labeling is primarily for use as an internal standard in quantitative bioanalytical assays.

General and Physical Properties

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated parent compound, Efavirenz. Due to the limited availability of specific experimental data for the deuterated analog, properties of Efavirenz are provided as a close proxy.

| Property | This compound | Efavirenz |

| Molecular Formula | C₁₄H₄D₅ClF₃NO₂[1][2][3][4] | C₁₄H₉ClF₃NO₂[5] |

| Molecular Weight | 320.71 g/mol [1][2][3][4] | 315.7 g/mol [5] |

| CAS Number | 1132642-95-5[1][2][3], 154598-52-4 (unlabeled)[1][2] | 154598-52-4[5] |

| Appearance | Off-White Solid[3] | Crystalline solid[5] |

| Purity | >95% (HPLC)[1][2] | ≥98%[5] |

| Storage Temperature | -20°C[1][2] | -20°C[5] |

Solubility

| Solvent | Efavirenz Solubility |

| Ethanol | Approximately 20 mg/mL[5] |

| DMSO | Approximately 14 mg/mL[5] |

| Dimethylformamide (DMF) | Approximately 20 mg/mL[5] |

| Aqueous Buffers | Sparingly soluble[5] |

| 1:1 Ethanol:PBS (pH 7.2) | Approximately 0.5 mg/mL[5] |

| Water | Very low, between 0.0127 mM and 0.0263 mM[6] |

Metabolic Pathways of Efavirenz

Efavirenz undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is hydroxylation, followed by glucuronidation. The metabolic profile of this compound is expected to be qualitatively similar to that of Efavirenz, although the rate of metabolism may be altered due to the kinetic isotope effect.

The primary enzyme responsible for the major metabolic route, 8-hydroxylation, is CYP2B6.[7] A minor pathway, 7-hydroxylation, is catalyzed mainly by CYP2A6.[8] These hydroxylated metabolites can undergo further oxidation and glucuronidation before excretion.

Caption: Primary metabolic pathways of Efavirenz in the liver.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate quantification and study of this compound and Efavirenz. Below are summaries of methodologies for bioanalysis and in vitro metabolism studies.

Quantification of Efavirenz in Biological Matrices

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[9]

-

Objective: To quantify Efavirenz in human plasma.

-

Sample Preparation:

-

Thaw frozen K2-EDTA plasma samples.

-

To 50 µL of plasma, add 20 µL of the Efavirenz sample solution and 20 µL of an internal standard.

-

Vortex the mixture for 5 minutes.

-

Perform solid-phase extraction (SPE) to remove interfering substances.

-

Elute the drug from the SPE cartridge with 0.5 mL of the mobile phase.[9]

-

-

Chromatographic Conditions:

-

Internal Standard: this compound is an ideal internal standard for this application.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[10][11]

-

Objective: Sensitive quantification of Efavirenz in various biological matrices including plasma, brain tissue, and dried blood spots.

-

Sample Preparation (Dried Blood Spots):

-

Excise the dried blood spot.

-

Add an internal standard (e.g., hexobarbital) and 1 mol/L K₂CO₃.

-

Extract with ethyl acetate/n-hexane (50/50 v/v).

-

Evaporate the extract to dryness.

-

Reconstitute the residue in the mobile phase.[11]

-

-

Chromatographic and Mass Spectrometric Conditions:

Caption: General workflow for the bioanalysis of Efavirenz using an internal standard.

In Vitro Metabolism Study

Method: Human Liver Microsome (HLM) Incubation Assay[8][12][13]

-

Objective: To investigate the in vitro metabolism of Efavirenz and identify the responsible CYP enzymes.

-

Materials:

-

Pooled human liver microsomes.

-

Efavirenz stock solution (e.g., in methanol).

-

Potassium phosphate buffer (pH 7.4).

-

NADPH-generating system (cofactor for CYP enzymes).

-

Specific CYP inhibitors (for reaction phenotyping).

-

-

Procedure:

-

Prepare incubation mixtures in a 96-well plate containing HLM (e.g., 0.25 mg/mL), potassium phosphate buffer, and Efavirenz at various concentrations (e.g., 10 µM).[8]

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate for a specific time (e.g., 15 minutes) at 37°C.[8]

-

Terminate the reaction (e.g., by adding a cold organic solvent like acetonitrile).

-

Centrifuge to pellet the protein and collect the supernatant.

-

Analyze the supernatant for the formation of metabolites (e.g., 7-hydroxyefavirenz and 8-hydroxyefavirenz) using LC-MS/MS.[8]

-

-

Reaction Phenotyping: To identify the specific CYP enzymes involved, incubations are performed in the presence of known selective inhibitors for different CYP isoforms.[8]

Synthesis Outline

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthetic routes for Efavirenz and its analogs are well-documented.[14][15][16][17] A key step in the synthesis involves the coupling of a substituted aniline with a cyclopropyl acetylene derivative. For the synthesis of this compound, a deuterated cyclopropyl acetylene starting material would be utilized.

Conclusion

This compound is an indispensable tool for the accurate pharmacokinetic and metabolic evaluation of Efavirenz. This guide provides a foundational understanding of its physicochemical properties, metabolic pathways, and the experimental methodologies employed in its study. The presented data and protocols are intended to support researchers and drug development professionals in their work with this important compound.

References

- 1. rac Efavirenz-d5 (major) | LGC Standards [lgcstandards.com]

- 2. rac Efavirenz-d5 (major) | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Development and validation of an LC-MS/MS assay for the quantification of efavirenz in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A validated method for quantification of efavirenz in dried blood spots using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. firescholars.seu.edu [firescholars.seu.edu]

- 15. Synthesis and evaluation of analogs of Efavirenz (SUSTIVA) as HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

(Rac)-Efavirenz-d5 CAS number and molecular weight

An In-depth Technical Guide to (Rac)-Efavirenz-d5

This guide provides comprehensive technical information on this compound, a deuterated analog of Efavirenz. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard in bioanalytical studies or in other research applications.

Core Compound Data

This compound is a stable isotope-labeled version of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the unlabeled analyte in mass spectrometry-based assays. This property makes it an ideal internal standard for pharmacokinetic and other quantitative studies.

Below is a summary of the key quantitative data for this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₄H₄D₅ClF₃NO₂ | [1][2][3] |

| Molecular Weight | 320.71 g/mol | [1][2][3] |

| CAS Number | 1132642-95-5 (major) 2749807-27-8 | [1][2][4] |

Note on CAS Numbers: Multiple CAS numbers have been assigned to this compound. Researchers should verify the specific CAS number associated with their material from the supplier.

Experimental Protocols

Synthesis of (Rac)-Efavirenz

The synthesis of racemic Efavirenz can be achieved through the cyclization of a key intermediate. A similar pathway would be followed for this compound, utilizing a deuterated cyclopropyl starting material. The following is a general protocol based on established synthesis routes for the non-labeled compound.

Materials:

-

2-(2-amino-5-chlorophenyl)-4-(cyclopropyl-d5)-1,1,1-trifluoro-3-butyn-2-ol

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Heptane

-

Methanol

-

5% aqueous Sodium Bicarbonate

-

Deionized Water

-

Hydrochloric acid solution (2%)

-

Saturated sodium bicarbonate solution

-

10% brine solution

Procedure:

-

Dissolve the starting amino alcohol in anhydrous THF.

-

Add 1,1'-carbonyldiimidazole to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, add methanol to quench any unreacted CDI.

-

Add n-heptane, and remove a portion of the solvent under reduced pressure.

-

Add more n-heptane and THF to the reaction mass.

-

Add 5% aqueous sodium bicarbonate and stir vigorously.

-

Separate the organic layer and wash it sequentially with deionized water, 2% hydrochloric acid solution, saturated sodium bicarbonate solution, and 10% brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then crystallized from n-heptane to yield pure this compound.

This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions and safety precautions.

Bioanalytical Method for Quantification of Efavirenz using this compound as an Internal Standard

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Efavirenz in biological matrices (e.g., hair samples), using this compound as the internal standard.[5]

Materials and Reagents:

-

Efavirenz certified reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Biological matrix (e.g., human plasma, hair)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (e.g., plasma), add a known concentration of this compound solution.

-

Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of Efavirenz to the peak area of this compound against the concentration of the Efavirenz standards.

-

Determine the concentration of Efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Mechanism of Action of Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding directly to a non-essential site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Caption: Mechanism of action of Efavirenz.

Bioanalytical Workflow using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for a bioanalytical assay using a deuterated internal standard like this compound for the quantification of an analyte in a biological matrix.

Caption: Bioanalytical workflow with a deuterated internal standard.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Efavirenz? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (Rac)-Efavirenz-d5 - Certificate of Analysis and Purity Assessment

This technical guide provides a comprehensive overview of the analytical specifications, purity assessment, and mechanism of action for (Rac)-Efavirenz-d5. The information is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in their studies.

Certificate of Analysis Summary

A specific Certificate of Analysis for a single batch of this compound is not publicly available. However, by compiling data from various suppliers, a typical specification profile can be summarized. The following table represents a composite of common analytical data provided for this compound.

| Parameter | Specification | Typical Method |

| Chemical Name | 6-Chloro-4-((cyclopropyl-d5)ethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-benzo[d][1][2]oxazin-2-one | - |

| CAS Number | 2749807-27-8[3][4], 1132642-95-5[5][6] | - |

| Molecular Formula | C₁₄H₄D₅ClF₃NO₂[4][5][7] | - |

| Molecular Weight | 320.71 g/mol [5][6][7] | Mass Spectrometry |

| Appearance | Off-White Solid[6] | Visual Inspection |

| Purity (HPLC) | >95%[5] | HPLC |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₅)[4] | Mass Spectrometry |

| Storage | -20°C[5] | - |

| Solubility | DMF: 20 mg/ml, DMSO: 14 mg/ml, Ethanol: 20 mg/ml[4] | - |

Experimental Protocols

The purity and identity of this compound are typically determined using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following are representative experimental protocols based on published analytical methods for Efavirenz and its deuterated analogs.[8][9][10][11]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the chemical purity of the substance by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer (pH 3.0) in a ratio of 30:70 (v/v).[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

Detection: UV detection at a wavelength of 247 nm.[9]

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing the standard and dissolving it in a suitable solvent, such as a 50:50 (v/v) mixture of methanol and water.[9]

-

Analysis: The prepared sample solution is injected into the HPLC system. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Identity and Isotopic Purity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method confirms the chemical structure and determines the isotopic enrichment of the deuterated compound.

-

Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions: Similar to the HPLC method, a C18 column is used for separation. An isocratic elution with a mobile phase of 0.1% formic acid in water and acetonitrile (20:80, v/v) can be employed.[8]

-

Mass Spectrometry: The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

MRM Transition for Efavirenz-d5: The specific precursor-to-product ion transition for Efavirenz-d5 is monitored, for example, m/z 321 → 246.[8]

-

-

Sample Preparation: The sample is prepared in a suitable solvent and infused into the LC-MS/MS system.

-

Analysis: The presence of the correct precursor and product ions confirms the identity of this compound. The isotopic purity is determined by comparing the signal intensity of the deuterated molecule to any non-deuterated Efavirenz present.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis.

Caption: Workflow for the analysis of this compound.

Mechanism of Action of Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It targets the reverse transcriptase enzyme of HIV-1, which is crucial for the replication of the virus.[1][2][12] The following diagram illustrates this mechanism.

Caption: Mechanism of action of Efavirenz as an NNRTI.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. rac Efavirenz-d5 (major) | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of Efavirenz? [synapse.patsnap.com]

Navigating the Landscape of (Rac)-Efavirenz-d5: A Technical Guide to Safety and Handling

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds like (Rac)-Efavirenz-d5 is instrumental in advancing pharmacokinetic and metabolic studies. This guide provides an in-depth overview of the safety data, handling procedures, and relevant biological pathways associated with this compound, ensuring its safe and effective use in a laboratory setting.

This document summarizes the available safety information and outlines key biological pathways and experimental considerations based on the well-characterized non-deuterated parent compound, Efavirenz. The inclusion of a deuterated analog necessitates careful handling and adherence to safety protocols, as outlined in the Safety Data Sheet (SDS).

Safety Data Sheet at a Glance

A comprehensive understanding of the hazards associated with this compound is paramount for laboratory safety. The following tables summarize the key safety information derived from the Safety Data Sheet provided by LGC Standards.[1]

Table 1: Hazard Identification and Classification [1]

| Hazard Class | Category | Hazard Statement |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation. |

| Reproductive toxicity | 2 | H361: Suspected of damaging fertility or the unborn child. |

| Effects on or via lactation | - | H362: May cause harm to breast-fed children. |

| Specific target organ toxicity — repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure. |

| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life. |

| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects. |

Table 2: Handling and Personal Protective Equipment (PPE) [1]

| Aspect | Recommendation |

| Engineering Controls | Ensure adequate ventilation. |

| Eye/Face Protection | Wear suitable eye/face protection. |

| Skin Protection | Wear protective gloves and suitable protective clothing. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, ventilation and evacuation may be required. |

| General Hygiene | Avoid contact with skin, eyes, or clothing. Do not eat, drink, or smoke when using this product. Wash hands before breaks and after work. |

Table 3: Storage and Disposal [1]

| Aspect | Recommendation |

| Storage | Store at -20°C. Store only in the original receptacle. |

| Spillage | Collect spillage. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment. |

Biological Pathways and Mechanisms

This compound is a deuterated form of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2][3] Its mechanism of action and metabolic fate are expected to be analogous to the parent compound.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Efavirenz functions by non-competitively binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, distinct from the active site.[2][4][5] This binding induces a conformational change in the enzyme, ultimately inhibiting its function and preventing the conversion of viral RNA to DNA, a crucial step in the HIV replication cycle.[4][5]

References

Methodological & Application

Application Note: Quantitative Analysis of Efavirenz in Human Plasma by LC-MS/MS using (Rac)-Efavirenz-d5

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Efavirenz in human plasma. The method utilizes (Rac)-Efavirenz-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies of Efavirenz.

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] Monitoring its plasma concentrations is crucial to ensure therapeutic efficacy and minimize dose-related side effects. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of Efavirenz in human plasma, which is applicable for clinical research and therapeutic drug management.

Experimental

Materials and Reagents

-

Efavirenz analytical standard

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions

A gradient elution program was utilized for the separation of Efavirenz and its internal standard.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Run Time | Approximately 3-5 minutes |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Note: A gradient program is suggested to ensure optimal separation and peak shape.[1][3]

Mass Spectrometry Conditions

The mass spectrometer was operated in negative ionization mode for the detection of Efavirenz and in positive ionization mode for this compound. Multiple Reaction Monitoring (MRM) was used for quantification.

| Parameter | Efavirenz | This compound |

| Ionization Mode | Negative ESI | Positive ESI |

| Precursor Ion (m/z) | 314.2 | 321.0 |

| Product Ion (m/z) | 243.9 (Quantifier), 232.0 (Qualifier) | 246.0 |

| Dwell Time | 250 ms | 250 ms |

| Source Temperature | 550 °C | 550 °C |

| Nebulizer Gas | 50 (arbitrary units) | 50 (arbitrary units) |

| Heater Gas | 30 (arbitrary units) | 30 (arbitrary units) |

| Curtain Gas | 35 (arbitrary units) | 35 (arbitrary units) |

Note: The MRM transitions for Efavirenz are based on negative ionization[1][2][3], while the transition for Efavirenz-d5 is based on positive ionization as per available data.[4]

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Efavirenz and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Efavirenz stock solution with methanol to create working solutions for calibration standards and quality controls.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.

-

Calibration Standards and QCs: Spike drug-free human plasma with the appropriate Efavirenz working solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation Protocol

A protein precipitation method is used for the extraction of Efavirenz from plasma samples.

-

Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (1 µg/mL).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

Method Validation Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Result |

| Linearity Range | 1.0 - 2,500 ng/mL[1][3] |

| Correlation Coefficient (r²) | > 0.99[1][3] |

| LLOQ | 1.0 ng/mL[1][2][3] |

Table 2: Precision and Accuracy

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 9.24[1][3] | 112[1][3] | 12.3[1][3] | 108[1][3] |

| Low QC | 2.41 - 6.42[1][3] | 100 - 111[1][3] | 3.03 - 9.18[1][3] | 95.2 - 108[1][3] |

| Medium QC | 2.41 - 6.42[1][3] | 100 - 111[1][3] | 3.03 - 9.18[1][3] | 95.2 - 108[1][3] |

| High QC | 2.41 - 6.42[1][3] | 100 - 111[1][3] | 3.03 - 9.18[1][3] | 95.2 - 108[1][3] |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Efavirenz.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Efavirenz in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and reproducibility of the results. The simple sample preparation and short analytical run time make this method highly suitable for high-throughput analysis in a clinical or research setting.

References

- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Quantification of Efavirenz in Human Plasma using (Rac)-Efavirenz-d5 as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of Efavirenz in human plasma using (Rac)-Efavirenz-d5 as an internal standard (IS). The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is sensitive, selective, and robust, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, ensuring high accuracy and precision.[1][2][3]

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[4][5] Accurate measurement of Efavirenz concentrations in biological matrices is essential for optimizing dosing regimens and ensuring therapeutic efficacy. This protocol details a validated LC-MS/MS method employing this compound, a deuterated analog of Efavirenz, as an internal standard to ensure reliable quantification.[1][2] The stable isotope-labeled internal standard co-elutes with the analyte and has similar ionization efficiency, which allows for the correction of matrix effects and variations during sample processing and analysis.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Efavirenz using a deuterated internal standard.

Table 1: Calibration and Linearity

| Parameter | Value |

| Linearity Range | 1.0 - 2,500 ng/mL[4] |

| Regression Coefficient (r²) | > 0.99[4] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[4] |

Table 2: Precision and Accuracy

| Quality Control | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 9.24[4] | 112[4] | 12.3[4] | 108[4] |

| Low QC | 6.42[4] | 111[4] | 9.18[4] | 108[4] |

| Medium QC | 3.85 | 100[4] | 5.50 | 98.6 |

| High QC | 2.41[4] | 105[4] | 3.03[4] | 95.2[4] |

Table 3: Recovery and Matrix Effect

| Parameter | Efavirenz | This compound |

| Mean Recovery | 83.8%[6] | Not explicitly stated, but expected to be similar to Efavirenz |

| Matrix Effect | Minimal, compensated by IS | Compensates for analyte matrix effects |

Experimental Protocols

Materials and Reagents

-

Efavirenz analytical standard

-

This compound (Internal Standard)[7]

-

Methanol (LC-MS grade)[7]

-

Acetonitrile (LC-MS grade)[7]

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Preparation of Stock and Working Solutions

-

Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.[7]

-

Efavirenz Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with 0.1% formic acid in acetonitrile.[4]

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

Pipette 50 µL of the respective plasma sample (blank, standard, QC, or unknown) into the labeled tubes.[4]

-

Add 100 µL of the internal standard working solution (10 ng/mL this compound in acetonitrile) to each tube, except for the blank.

-

To the blank tube, add 100 µL of acetonitrile without the internal standard.

-

Vortex mix all tubes for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes.

-

Transfer 50 µL of the supernatant to a clean set of tubes or a 96-well plate.

-

Add 50 µL of water to each sample.

-

Vortex mix and inject into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

Table 4: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | Agilent, Shimadzu, Waters, or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water[4] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |

| Flow Rate | 0.3 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 5 minutes[4] |

Table 5: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-)[4] |

| MRM Transition (Efavirenz) | m/z 314.2 → 243.9[4] |

| MRM Transition (this compound) | m/z 319.2 → 248.9 (Note: Exact m/z may vary slightly, e.g., 320.20 → 249.90[4]) |

| Collision Gas | Argon |

| Curtain Gas | 35 psi[4] |

| IonSpray Voltage | -4500 V |

| Temperature | 550 °C |

Data Analysis

Quantification is performed by calculating the peak area ratio of Efavirenz to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentrations of Efavirenz in the QC and unknown samples are then determined from this calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of Efavirenz.

Caption: Logic of using an internal standard for accurate quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

- 7. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Efavirenz in Human Plasma using a Validated LC-MS/MS Method with (Rac)-Efavirenz-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Efavirenz in human plasma. The method utilizes (Rac)-Efavirenz-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[1][2][3] Sample preparation is streamlined using a simple protein precipitation technique.[4][5][6] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative ionization mode with multiple reaction monitoring (MRM).[4][5] The method is validated according to FDA guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for therapeutic drug monitoring and pharmacokinetic studies of Efavirenz.[4]

Introduction

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination with other antiretroviral agents for the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[7][8] Monitoring the plasma concentrations of Efavirenz is crucial to ensure therapeutic efficacy while minimizing dose-related side effects.[9] This application note presents a validated LC-MS/MS method for the reliable quantification of Efavirenz in human plasma, employing this compound as an internal standard to compensate for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Efavirenz reference standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Efavirenz Stock Solution (1 mg/mL): Accurately weigh and dissolve Efavirenz in acetonitrile.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

-

Working Solutions: Prepare serial dilutions of the Efavirenz stock solution in acetonitrile:water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution.

Sample Preparation

-

Pipette 50 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Column: C18 analytical column (e.g., 50 x 4.6 mm, 3.5 µm).[8]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4][5]

-

Injection Volume: 10 µL.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

Results and Discussion

The developed LC-MS/MS method was validated for its linearity, sensitivity, precision, accuracy, and stability.

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 1.0 to 2,500 ng/mL.[4][5] The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL, showcasing the high sensitivity of the method.[4][5]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at four quality control levels: LLOQ, low, medium, and high. The precision (%CV) and accuracy (%Bias) were within the acceptable limits set by the FDA guidelines.

Table 1: Precision and Accuracy Data for Efavirenz Quantification

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | 9.24 | 112 | 12.3 | 108 |

| Low (LQC) | 4.0 | 6.42 | 111 | 9.18 | 108 |

| Medium (MQC) | 80 | 2.41 | 100 | 3.03 | 95.2 |

| High (HQC) | 2000 | 3.55 | 103 | 4.50 | 98.5 |

Data adapted from a similar validated method.[4]

Stability

Efavirenz was found to be stable in human plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[4]

Experimental Workflow and Protocols

The following diagram illustrates the major steps in the quantification of Efavirenz in human plasma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma | PLOS One [journals.plos.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Efavirenz Analysis Using a Deuterated Internal Standard

These application notes provide detailed protocols for the sample preparation of Efavirenz from biological matrices for quantitative analysis, utilizing a deuterated internal standard to ensure accuracy and precision. The methods outlined are intended for researchers, scientists, and drug development professionals working on the bioanalysis of Efavirenz.

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Therapeutic drug monitoring of Efavirenz is crucial to optimize dosage, minimize toxicity, and manage drug-drug interactions. The use of a stable isotope-labeled internal standard, such as Efavirenz-d5 or ¹³C₆-Efavirenz, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for variability in sample preparation and matrix effects.[1][2][3]

This document details three common sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Metabolic Pathway of Efavirenz

Efavirenz is primarily metabolized in the liver by cytochrome P450 enzymes. The major metabolic pathway involves hydroxylation to 8-hydroxyefavirenz, predominantly catalyzed by CYP2B6.[4][5][6][7] A minor pathway involves the formation of 7-hydroxyefavirenz, mainly by CYP2A6.[4][6] These hydroxylated metabolites can be further metabolized to 8,14-dihydroxyefavirenz and subsequently undergo glucuronidation for excretion.[4] Genetic polymorphisms in CYP2B6 can significantly impact Efavirenz metabolism and plasma concentrations, leading to variability in drug response and potential for adverse effects.[5][8]

References

- 1. A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sensitive and selective liquid chromatography/tandem mass spectrometry method for quantitative analysis of efavirenz in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ClinPGx [clinpgx.org]

- 5. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Cytochrome P450 2B6 Pharmacogenomics in Determining Efavirenz-Mediated Central Nervous System Toxicity, Treatment Outcomes, and Dosage Adjustments in Patients with Human Immunodeficiency Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of Efavirenz and its Deuterated Analog for Research and Pharmaceutical Analysis

Abstract

This application note details a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of Efavirenz and its deuterated internal standard, (Rac)-Efavirenz-d5. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with stereospecific pharmacological activity, making the separation of its enantiomers critical for drug development and quality control.[1][2] The (S)-enantiomer is the therapeutically active agent.[2] This document provides comprehensive protocols for both normal-phase and reverse-phase chiral HPLC methods, suitable for researchers, scientists, and professionals in the pharmaceutical industry. The methodologies outlined herein are designed to deliver high resolution and accurate quantification of Efavirenz enantiomers and the deuterated internal standard.

Introduction

Efavirenz is a key component in the treatment of HIV-1 infection.[2] Due to its chiral nature, the enantiomers of Efavirenz may exhibit different pharmacological, pharmacokinetic, and toxicological profiles.[3] Regulatory agencies such as the FDA mandate the evaluation of the stereoisomeric composition of chiral drugs.[3][4] Therefore, reliable and efficient analytical methods for the separation and quantification of Efavirenz enantiomers are essential. Deuterated analogs, such as this compound, are commonly used as internal standards in bioanalytical methods to ensure accuracy and precision.[5][6] This application note presents validated chiral HPLC methods adaptable for the analysis of both Efavirenz and this compound.

Principle of Chiral Separation

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[1][3] This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated high efficacy in resolving the enantiomers of Efavirenz and its analogs.[1][4]

Experimental Protocols

Two primary methodologies are presented: a Normal-Phase HPLC method and a Reverse-Phase HPLC method.

Method 1: Normal-Phase Chiral HPLC

This method is well-established for the enantiomeric separation of Efavirenz.[3][4]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane: Isopropyl Alcohol (IPA) (90:10, v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30°C[3] |

| Detection | UV at 254 nm[3] |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of racemic Efavirenz and this compound in the mobile phase at a concentration of 1 mg/mL.

-

Dilute the stock solution to the desired working concentration range (e.g., 0.25 - 375 µg/mL for Efavirenz).[3]

-

Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method 2: Reverse-Phase Chiral HPLC

This method offers an alternative to normal-phase chromatography with different selectivity.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Lux Amylose-2 (amylose tris(5-chloro-2-methyl phenyl carbamate)) |

| Mobile Phase | 0.1% Formic Acid in Water: Acetonitrile (55:45, v/v)[7] |

| Flow Rate | 1.0 mL/min[7] |

| Column Temperature | 25°C[7] |

| Detection | UV at 252 nm[7] |

| Injection Volume | 20 µL |

Sample Preparation:

-

Prepare a stock solution of racemic Efavirenz and this compound in a mixture of water and acetonitrile (50:50, v/v) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the same solvent mixture to a suitable working concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.[1]

Quantitative Data Summary

The following tables summarize the expected quantitative performance based on the analysis of Efavirenz. Similar performance is anticipated for this compound.

Table 1: Performance Data for Normal-Phase Chiral HPLC Method

| Parameter | (R)-Efavirenz | (S)-Efavirenz |

| Retention Time (min) | ~7.5[4] | ~9.2[4] |

| Resolution (Rs) | > 3.0[3] | - |

| Linearity Range (µg/mL) | 0.249 - 375[3] | - |

| Limit of Detection (LOD) (µg/mL) | 0.075[3] | - |

| Limit of Quantification (LOQ) (µg/mL) | 0.249[3] | - |

| Recovery (%) | 97 - 104[3] | - |

Table 2: Performance Data for Reverse-Phase Chiral HPLC Method

| Parameter | (R)-Efavirenz | (S)-Efavirenz |

| Resolution (Rs) | > 4.0[7] | - |

| Linearity Range (mg/mL) | 0.04 - 0.4[7] | - |

| Limit of Detection (LOD) (mg/mL) | 0.01[7] | - |

| Limit of Quantification (LOQ) (mg/mL) | 0.04[7] | - |

| Recovery (%) | 93.5 - 107.5[7] | - |

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows for the chiral separation of Efavirenz and this compound.

Caption: General workflow for chiral HPLC analysis.

Caption: Principle of chiral separation on a CSP.

Conclusion

The described normal-phase and reverse-phase chiral HPLC methods provide reliable and robust approaches for the enantioselective separation of Efavirenz and its deuterated analog, this compound. These protocols are suitable for routine quality control, stability studies, and bioanalytical applications in pharmaceutical research and development. The provided quantitative data serves as a benchmark for method validation, and the workflows can be adapted to specific laboratory requirements.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography [article.sapub.org]

- 4. jfda-online.com [jfda-online.com]

- 5. A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of (Rac)-Efavirenz-d5 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (Rac)-Efavirenz using its deuterated internal standard, (Rac)-Efavirenz-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary mass spectrometry parameters, experimental procedures for sample preparation from different biological matrices, and liquid chromatography conditions.

Mass Spectrometry Parameters

The accurate detection and quantification of Efavirenz and its deuterated internal standard, Efavirenz-d5, are critical for pharmacokinetic and toxicokinetic studies. Both positive and negative electrospray ionization (ESI) modes can be utilized, with multiple reaction monitoring (MRM) ensuring high selectivity and sensitivity.

ESI Positive Mode

This mode is suitable for the analysis of Efavirenz and Efavirenz-d5, particularly in matrices like hair samples.[1]

Table 1: Mass Spectrometry Parameters for ESI Positive Mode

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Cell Exit Potential (V) |

| Efavirenz | 316.0 | 244.0 | 200 | 81 | 10 | 19 | 20 |

| Efavirenz (Qualifier) | 316.0 | 232.0 | - | - | - | - | - |

| This compound | 321.0 | 246.0 | - | - | - | - | - |

Source: Adapted from a validated method for Efavirenz analysis in hair.[1]

ESI Negative Mode

Negative ionization mode is commonly employed for the analysis of Efavirenz in plasma samples, offering excellent sensitivity.[2][3] While specific parameters for Efavirenz-d5 are not explicitly detailed in the cited literature, the parameters for a similar deuterated internal standard, ¹³C₆-Efavirenz, can be used as a starting point for optimization. The MRM transition for Efavirenz-d5 in negative mode is inferred from the fragmentation pattern of Efavirenz.

Table 2: Mass Spectrometry Parameters for ESI Negative Mode

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |

| Efavirenz | 314.2 | 243.9 | -55.40 | -7.0 | -25.3 | -4.64 |

| This compound (Estimated) | 319.2 | 248.9 | Optimize based on IS response | Optimize based on IS response | Optimize based on IS response | Optimize based on IS response |

Source: Adapted from a sensitive and selective LC-MS/MS method for Efavirenz in human plasma using ¹³C₆-Efavirenz as an internal standard.[2]

Experimental Protocols

The following protocols describe the preparation of samples from human plasma and hair for LC-MS/MS analysis.

Sample Preparation from Human Plasma

This protocol utilizes a simple protein precipitation method, suitable for high-throughput analysis.[2][3]

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes